4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom, a methyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Substitution: The thiophene moiety is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonamide-sensitive enzymes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: Lacks the thiophene moiety, which may reduce its electronic versatility.
2-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its fluorine, methyl, and thiophene substituents, which confer distinct electronic and steric properties that can be fine-tuned for specific applications.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c1-9-6-11(13)2-3-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRBVALZIJNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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